molecular formula C12H15N3O2S2 B3012605 1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea CAS No. 1203208-43-8

1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea

Cat. No.: B3012605
CAS No.: 1203208-43-8
M. Wt: 297.39
InChI Key: LCPDTMVUQHVFLM-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea ( 1203208-43-8) is a synthetic benzothiazolylurea derivative of significant interest in medicinal chemistry and preclinical research. This compound, with the molecular formula C12H15N3O2S2 and a molecular weight of 297.40 , belongs to a class of molecules known as 2-ureabenzothiazoles (UBTs). Urea-benzothiazole hybrids are recognized as privileged scaffolds in drug discovery due to their broad spectrum of potential biological activities . The core research value of this compound lies in its molecular structure, which incorporates two key pharmacophoric elements: the benzothiazole ring and the urea linker. The benzothiazole nucleus is a well-established heterocyclic system frequently found in compounds with diverse pharmacological properties . The urea moiety, featuring NH groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor, is crucial for facilitating interactions with various biological targets . This molecular architecture enables researchers to investigate its mechanism of action and binding affinity against specific enzymes and cellular receptors. Preliminary investigations into structurally related benzothiazolylurea compounds have indicated potential research applications across multiple therapeutic areas. These include serving as a lead structure for the development of antiviral agents, cytotoxic compounds for oncology research, and antimicrobial candidates . Furthermore, similar urea derivatives have been studied as enzyme inhibitors, particularly targeting tyrosine kinases, where the urea group plays a critical role in forming hydrogen bonds within the ATP-binding cavity . Researchers can utilize this compound as a chemical tool for probing biological pathways or as a synthetic intermediate for generating structurally analogous compounds for structure-activity relationship (SAR) studies. Please Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications. It is not suitable for human or veterinary use. Proper safety data sheets (SDS) should be consulted prior to handling. Handle with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-17-6-5-13-11(16)14-8-3-4-9-10(7-8)19-12(15-9)18-2/h3-4,7H,5-6H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPDTMVUQHVFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC2=C(C=C1)N=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea is a compound of significant interest in pharmacological research due to its potential biological activities. This compound, with the molecular formula C12H15N3O2S2C_{12}H_{15}N_{3}O_{2}S_{2} and a molecular weight of 297.39 g/mol, has been synthesized and studied for its effects against various biological targets, including cancer cells and microbial pathogens.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2-(methylthio)benzo[d]thiazole derivatives with isocyanates or other reactive intermediates. The structural characteristics, including the methoxyethyl and methylthio groups, are crucial for its biological activity. The following table summarizes key structural details:

PropertyDetails
IUPAC Name1-(2-methoxyethyl)-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea
Molecular FormulaC₁₂H₁₅N₃O₂S₂
Molecular Weight297.39 g/mol
PurityTypically 95%

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that derivatives containing benzothiazole moieties can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The mechanism of action often involves the inhibition of key signaling pathways such as PI3K and mTORC1.

Case Study:
In a study focusing on structurally related compounds, it was found that certain derivatives had IC50 values ranging from 0.004 µM to 20 µM against T-cell proliferation, indicating strong antiproliferative activity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Benzothiazole derivatives have been reported to exhibit antibacterial and antifungal activities. The minimal inhibitory concentrations (MICs) for these compounds can be as low as 50 µg/mL against various pathogens.

Research Findings:
A recent investigation into urea derivatives indicated that they possess significant antibacterial activity, particularly against Gram-positive bacteria. The presence of the methylthio group appears to enhance this effect .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Modifications at various positions on the benzothiazole ring or alterations in the urea linkage can significantly influence biological outcomes.

Key Observations:

  • Substituent Effects : The introduction of electron-donating or withdrawing groups can modulate the activity.
  • Chain Length Variations : Altering the length of the methoxyethyl chain has been shown to impact solubility and cellular uptake.
  • Thioether Variations : Different thioether substituents can affect both potency and selectivity against specific targets .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .
  • Antimicrobial Properties :
    • The compound has been investigated for its antimicrobial activity against a range of pathogens. Benzothiazole derivatives are known to possess antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents .
  • Enzyme Inhibition :
    • There is evidence suggesting that this compound can act as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit enzymes linked to cancer metabolism, thereby reducing tumor growth rates .

Agricultural Applications

  • Pesticide Development :
    • The compound's structural characteristics suggest potential use in developing new pesticides. Benzothiazole derivatives are often utilized in agrochemicals due to their effectiveness against pests while being less toxic to non-target organisms .
  • Plant Growth Regulation :
    • Some studies have indicated that compounds similar to 1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea can enhance plant growth and resistance to environmental stressors, making them valuable in agricultural biotechnology .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits proliferation
Antimicrobial PropertiesEffective against bacteria and fungi; potential for new drug development
Enzyme InhibitionInhibits key enzymes involved in cancer metabolism
Pesticide DevelopmentPotential use in developing effective agrochemicals
Plant Growth RegulationEnhances growth and stress resistance in plants

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that a related benzothiazole derivative significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the compound's ability to induce oxidative stress in cancer cells, leading to cell death.
  • Case Study on Antimicrobial Efficacy :
    • Research conducted on various benzothiazole derivatives showed that they exhibited strong activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the need for further exploration into the structure-activity relationship to optimize efficacy.
  • Field Trials for Agricultural Use :
    • Field trials involving a benzothiazole-based pesticide showed a marked decrease in pest populations while maintaining crop yield levels comparable to conventional pesticides, indicating its potential as an eco-friendly alternative.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes key structural analogs and their substituents, highlighting differences in molecular weight, melting points, and biological activities:

Compound R1 (Urea Substituent) R2 (Benzothiazole Substituent) Molecular Weight Melting Point (°C) Reported Activity
Target Compound: 1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea 2-Methoxyethyl 2-(Methylthio) ~337.4 g/mol* Not reported Inferred kinase inhibition
9e () 2-(3-Chloroethyl) 2-(Methylthio) 631.1 g/mol 192.5–195.1 p38α MAPK inhibition
9f () Cyclohexyl 2-(Methylthio) 651.1 g/mol 171.3–173.3 p38α MAPK inhibition
8h () 4-Nitrophenyl None 316.3 g/mol 237–239 Proapoptotic (anticancer)
TDU () 2-(Cyclohexenylethyl) None (Benzothiadiazole core) 302.4 g/mol Not reported Not specified
1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea () Ethyl 2,4-Dimorpholine 440.5 g/mol Not reported Anticancer (nanomedicine)

*Calculated based on formula C12H15N3O2S2.

Key Observations:

Substituent Impact on Activity: The methylthio group at position 2 of the benzothiazole (target compound, 9e, 9f) is critical for binding to p38α MAPK, as seen in . Replacement with bulkier groups (e.g., morpholine in ) shifts activity toward anticancer targets .

Biological Activity Trends :

  • p38α MAPK Inhibitors : Compounds 9e and 9f () show sub-micromolar inhibitory potency, attributed to their urea linkage and hydrophobic substituents (tert-butyl, cyclohexyl) that stabilize enzyme interactions .
  • Anticancer Agents : ’s morpholine-substituted derivative and ’s nitrophenyl analog (8h) exhibit proapoptotic effects, likely due to enhanced cellular uptake and interference with kinase signaling .

Physical Properties :

  • Higher molecular weight correlates with increased melting points (e.g., 8h: 237–239°C vs. 9f: 171.3–173.3°C), suggesting stronger crystal lattice interactions in nitro-substituted derivatives .

Challenges and Opportunities

  • Bioavailability : The target compound’s methoxyethyl group may reduce metabolic degradation compared to ’s cyclohexenylethyl group, which could induce steric hindrance .
  • Activity Gaps : While compounds are well-characterized as kinase inhibitors, the target compound’s methylthio group warrants further evaluation for selectivity against off-target enzymes.

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